molecular formula C18H15N3O2 B2674797 benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058872-46-9

benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2674797
CAS RN: 2058872-46-9
M. Wt: 305.337
InChI Key: GGAVGIUXUJGERJ-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the construction of a complex benzofuran derivative through a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused to a furan ring. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be synthesized through the Knoevenagel condensation of (5-substituted-1-benzofuran-2-yl) (2/4-substitutedphenyl) methanone with barbituric acid and thiobarbituric acid, respectively, in an acid medium .

Scientific Research Applications

Anticancer Agents: Research suggests that benzofuran-based compounds exhibit promising anticancer properties. Their ability to interfere with cancer cell growth, apoptosis pathways, and angiogenesis makes them attractive candidates for drug development .

Anti-Inflammatory and Antioxidant Effects: Benzofuran derivatives may act as anti-inflammatory agents by modulating inflammatory pathways. Additionally, their antioxidant properties could help combat oxidative stress-related diseases .

Neuroprotective Agents: Some benzofuran derivatives show neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Organic Synthesis and Catalysis

Benzofuran compounds serve as versatile building blocks in organic synthesis. Researchers have explored their use in various reactions:

McMurry Reaction: The McMurry reaction, catalyzed by low-valent titanium, converts carbonyl compounds to olefins. Benzofuran derivatives can be synthesized using this approach .

Palladium-Catalyzed Coupling Reactions: Benzofuran synthesis often involves coupling reactions. For instance, cuprous aryl acetylene intermediates can lead to 2-arylbenzofurans .

Material Science

Benzofuran derivatives find applications in material science due to their unique properties:

Luminescent Materials: Certain benzofuran-based compounds exhibit fluorescence, making them useful in optoelectronic devices and sensors .

Liquid Crystals: Benzofuran derivatives have been explored as components in liquid crystal materials, contributing to display technologies .

Natural Product Isolation

Benzofuran compounds occur naturally in various plants. Researchers study their isolation, characterization, and potential bioactivities:

Natural Source Exploration: Understanding the natural occurrence of benzofuran derivatives aids in drug discovery and bioactivity assessment .

Mechanism of Action

While the specific mechanism of action for “benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” is not available, benzofuran compounds in general have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Safety and Hazards

While specific safety and hazard information for “benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” is not available, it’s important to note that benzofuran compounds can be toxic to host cells after long-term administration .

Future Directions

Benzofuran compounds have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, especially in the search for efficient antimicrobial candidates .

properties

IUPAC Name

1-benzofuran-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(17-7-11-3-1-2-4-16(11)23-17)21-12-5-6-15(21)13-9-19-10-20-14(13)8-12/h1-4,7,9-10,12,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAVGIUXUJGERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

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